2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide
Description
2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core with multiple chlorine substitutions and an isoindole moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Properties
IUPAC Name |
2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Cl3N2O3/c22-11-5-7-15(16(23)9-11)19(27)25-18-8-6-12(10-17(18)24)26-20(28)13-3-1-2-4-14(13)21(26)29/h1-10H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDFMMLRKAXDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration and Reduction:
Substitution Reactions: Chlorination of the aromatic rings using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reactions: Formation of the amide bond through coupling reactions using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of nitro groups to amines using hydrogenation or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions, especially chlorination and nitration.
Coupling Reactions: Suzuki-Miyaura coupling for forming carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions include various substituted benzamides, chlorinated aromatic compounds, and amine derivatives.
Scientific Research Applications
2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloropyrimidine: Shares similar chlorinated aromatic structure but with a pyrimidine core.
2,4-dichlorotoluene: Another chlorinated aromatic compound with different functional groups.
2,4-dichlorophenylhydrazine: Contains similar chlorine substitutions but with a hydrazine group.
Uniqueness
2,4-dichloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]benzamide is unique due to its combination of a benzamide core with an isoindole moiety, providing distinct chemical and biological properties not found in simpler chlorinated aromatics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
